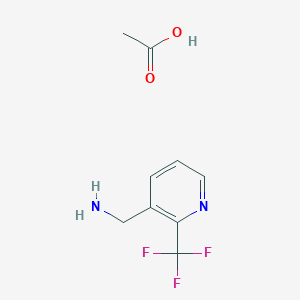

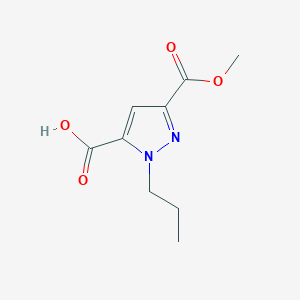

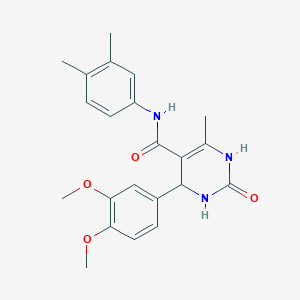

![molecular formula C20H22N6O4 B2491492 2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)propan-1-one CAS No. 1021263-55-7](/img/structure/B2491492.png)

2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex heterocyclic compounds often involves multi-step reactions, starting from simpler molecules. For instance, Abdelhamid et al. (2012) describe the synthesis of pyrazolo[5,1-c]triazines and other derivatives containing benzofuran moiety through reactions of sodium salt of certain propenones with diazotized heterocyclic amines and other compounds, showcasing the multifaceted approach needed to construct such complex structures (Abdelhamid, Fahmi, & Alsheflo, 2012).

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often elucidated using spectroscopic methods, including NMR and X-ray crystallography. Gabriele et al. (2006) synthesized 2,3-dihydrobenzo[1,4]dioxine derivatives through oxidative aminocarbonylation, highlighting the role of palladium-catalyzed reactions. The structural confirmation via X-ray diffraction analysis underscores the importance of these techniques in understanding molecular conformations (Gabriele et al., 2006).

Chemical Reactions and Properties

Heterocyclic compounds exhibit a wide range of chemical reactions, attributable to the varied functional groups they contain. The synthesis and functionalization of triazolo-pyridazine derivatives, as discussed by Bindu et al. (2019), demonstrate the compounds' potential as anti-diabetic drugs, indicating the chemical versatility of such structures (Bindu, Vijayalakshmi, & Manikandan, 2019).

Scientific Research Applications

Synthesis and Pharmacological Properties

Synthesis of Heterocyclic Compounds : This compound is a part of the [1,2,4]triazole derivatives, used in the synthesis of heterocyclic compounds. These compounds have shown potential in medicinal chemistry due to their diverse pharmacological properties. For instance, the synthesis of compounds with [1,2,4]triazolo[3,4-b][1,3]benzoxazole and [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives have been explored for their potential in antimicrobial and antiproliferative activities (Bektaş et al., 2007), (Ilić et al., 2011).

Antihistaminic and Anti-inflammatory Properties : Some derivatives, like imidazo[1, 2-b]pyridazines, have shown notable antihistaminic activity and inhibitory effects on eosinophil infiltration, indicating potential use in treating allergies and inflammation (Gyoten et al., 2003).

Anti-diabetic Applications : Derivatives of [1,2,4]triazolo[4,3-b]pyridazine have been studied for their potential in treating diabetes. They have been evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition, showcasing potential as anti-diabetic medications (Bindu et al., 2019).

Antimicrobial Activities : The synthesis of new compounds with [1,2,4]triazolo and pyridazine derivatives has shown promising results in antimicrobial activities, indicating their potential use in treating various bacterial and fungal infections (Hassan, 2013).

Anti-tubercular Potential : Studies have revealed that compounds incorporating elements of [1,2,4]triazolo[4,3-b]pyridazine exhibit significant anti-tubercular activity, indicating their potential as therapeutic agents against tuberculosis (Naidu et al., 2016).

Neuroprotective and Anticonvulsant Properties : Annelated 2,3-benzodiazepine derivatives with triazolone or triazindione ring, related to the given compound's structure, have shown significant activity as noncompetitive AMPA receptor antagonists, which could be beneficial in treating neurological disorders like epilepsy (Gitto et al., 2003).

properties

IUPAC Name |

2-(1,3-benzodioxol-5-yloxy)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O4/c1-13(30-15-3-4-16-17(11-15)29-12-28-16)20(27)25-9-7-24(8-10-25)19-6-5-18-22-21-14(2)26(18)23-19/h3-6,11,13H,7-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVGDBAMXZTECK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C(=O)C(C)OC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)propan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

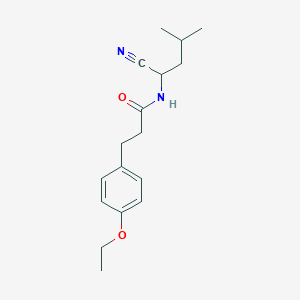

![2-[3-(1H-pyrrol-1-yl)-2-thienyl]-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B2491409.png)

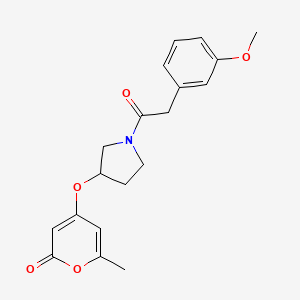

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2491410.png)

![[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methoxyphenyl]boronic acid](/img/structure/B2491417.png)

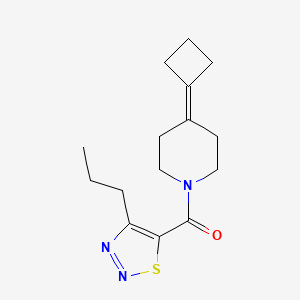

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2491419.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopentanecarboxamide](/img/structure/B2491431.png)